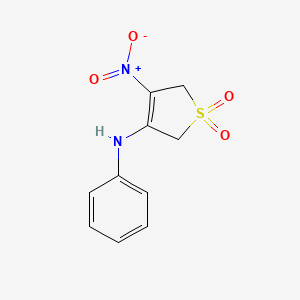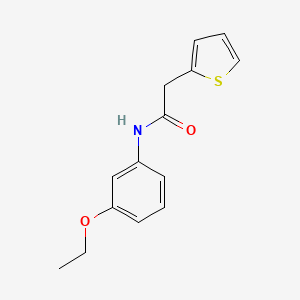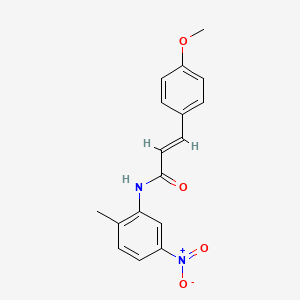![molecular formula C15H12N2O3 B5859347 5-[(5-methyl-2-furyl)methylene]-3-phenyl-2,4-imidazolidinedione](/img/structure/B5859347.png)
5-[(5-methyl-2-furyl)methylene]-3-phenyl-2,4-imidazolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(5-methyl-2-furyl)methylene]-3-phenyl-2,4-imidazolidinedione is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound, also known as MFI-1, has been shown to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
The mechanism of action of 5-[(5-methyl-2-furyl)methylene]-3-phenyl-2,4-imidazolidinedione is not fully understood, but it is thought to involve the modulation of ion channel activity. Specifically, this compound has been shown to bind to the voltage-gated potassium channel Kv1.3, which is involved in the regulation of T cell activity. By modulating the activity of this channel, this compound may have immunomodulatory effects that could be useful in the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its effects on ion channel activity, this compound has been shown to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are involved in inflammation and pain. This compound has also been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body.
实验室实验的优点和局限性
One advantage of using 5-[(5-methyl-2-furyl)methylene]-3-phenyl-2,4-imidazolidinedione in lab experiments is its ability to modulate ion channel activity, which could be useful in studying the role of ion channels in various physiological processes. However, one limitation of using this compound is its potential toxicity, which could limit its use in certain experiments.
未来方向
There are many potential future directions for research on 5-[(5-methyl-2-furyl)methylene]-3-phenyl-2,4-imidazolidinedione. One area of interest is the development of new compounds based on the this compound scaffold with improved pharmacological properties. Another area of interest is the study of this compound's effects on other ion channels and enzymes, which could have implications for the treatment of a variety of diseases. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
合成方法
The synthesis of 5-[(5-methyl-2-furyl)methylene]-3-phenyl-2,4-imidazolidinedione involves the reaction of 5-methyl-2-furfural and phenylhydrazine in the presence of acetic anhydride and sodium acetate. The resulting product is then treated with chloroacetic acid to yield this compound.
科学研究应用
5-[(5-methyl-2-furyl)methylene]-3-phenyl-2,4-imidazolidinedione has been studied for its potential applications in a variety of scientific fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to modulate the activity of ion channels, which could have implications for the treatment of neurological disorders. In cancer research, this compound has been shown to inhibit the growth of tumor cells, making it a potential candidate for the development of new cancer therapies. In drug discovery, this compound has been used as a scaffold for the development of new compounds with improved pharmacological properties.
属性
IUPAC Name |
(5E)-5-[(5-methylfuran-2-yl)methylidene]-3-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c1-10-7-8-12(20-10)9-13-14(18)17(15(19)16-13)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,19)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSZMMUKDQJRQY-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)N(C(=O)N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/2\C(=O)N(C(=O)N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-fluorophenyl)acetyl]indoline](/img/structure/B5859295.png)
![N-{4-[(isobutylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5859297.png)
![2,6-dimethoxy-4-{[4-(methylsulfonyl)-1-piperazinyl]methyl}phenol](/img/structure/B5859302.png)


![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B5859308.png)


![N-cyclopentyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5859328.png)
![5-{[(4-methylphenyl)thio]methyl}-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5859335.png)
![3-methyl-N-[4-(4-methyl-1-piperidinyl)phenyl]butanamide](/img/structure/B5859346.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B5859361.png)
![4-[(2,3,4-trichlorophenyl)sulfonyl]morpholine](/img/structure/B5859366.png)